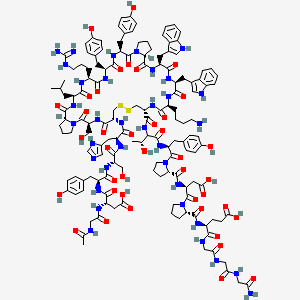

Ac-Gly-Asp-Tyr-Ser-His-Cys(1)-Ser-Pro-Leu-Arg-Tyr-Tyr-Pro-Trp-Trp-Lys-Cys(1)-DL-Thr-Tyr-Pro-Asp-Pro-Glu-Gly-Gly-Gly-NH2

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

DX600 wird als Peptid mit einer spezifischen Sequenz synthetisiert, die für die Hemmung von ACE2 ausgelegt ist. Die Synthese beinhaltet Festphasenpeptidsynthese (SPPS)-Techniken, bei denen Aminosäuren sequentiell an eine wachsende Peptidkette hinzugefügt werden, die an einem festen Harz verankert ist. Das Peptid wird dann vom Harz abgespalten und mit Hilfe der Hochleistungsflüssigchromatographie (HPLC) gereinigt.

Industrielle Produktionsmethoden

Für die industrielle Produktion kann DX600 mit Hilfe von automatisierten Peptidsynthesizern synthetisiert werden, die eine Hochdurchsatzproduktion ermöglichen. Der Prozess beinhaltet die Verwendung von geschützten Aminosäuren und Kupplungsreagenzien, um die korrekte Sequenz und Struktur des Peptids sicherzustellen. Das Endprodukt wird mit Methoden wie Massenspektrometrie und Kernspinresonanz (NMR)-Spektroskopie gereinigt und charakterisiert.

Eigenschaften

Molekularformel |

C141H185N35O40S2 |

|---|---|

Molekulargewicht |

3074.3 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(3R)-2-[[(3S,6S,9S,12S,15S,21S,24R,29R,32S,35S,38S,41S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-32-(4-aminobutyl)-9-(3-carbamimidamidopropyl)-21-(hydroxymethyl)-3,6-bis[(4-hydroxyphenyl)methyl]-35,38-bis(1H-indol-3-ylmethyl)-12-(2-methylpropyl)-2,5,8,11,14,20,23,31,34,37,40-undecaoxo-26,27-dithia-1,4,7,10,13,19,22,30,33,36,39-undecazatricyclo[39.3.0.015,19]tetratetracontane-29-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C141H185N35O40S2/c1-72(2)50-93-122(198)157-91(21-11-45-147-141(144)145)120(196)159-94(51-75-26-34-82(181)35-27-75)123(199)165-100(53-77-30-38-84(183)39-31-77)137(213)173-46-13-23-108(173)134(210)164-97(56-80-61-150-89-19-8-6-17-87(80)89)126(202)161-96(55-79-60-149-88-18-7-5-16-86(79)88)125(201)156-90(20-9-10-44-142)121(197)170-106(131(207)172-118(73(3)179)136(212)167-101(54-78-32-40-85(184)41-33-78)138(214)174-47-14-25-110(174)135(211)166-102(59-117(193)194)139(215)175-48-12-22-107(175)132(208)158-92(42-43-115(189)190)119(195)153-65-113(187)152-64-112(186)151-63-111(143)185)70-218-217-69-105(130(206)169-104(68-178)140(216)176-49-15-24-109(176)133(209)163-93)171-127(203)98(57-81-62-146-71-154-81)162-129(205)103(67-177)168-124(200)95(52-76-28-36-83(182)37-29-76)160-128(204)99(58-116(191)192)155-114(188)66-148-74(4)180/h5-8,16-19,26-41,60-62,71-73,90-110,118,149-150,177-179,181-184H,9-15,20-25,42-59,63-70,142H2,1-4H3,(H2,143,185)(H,146,154)(H,148,180)(H,151,186)(H,152,187)(H,153,195)(H,155,188)(H,156,201)(H,157,198)(H,158,208)(H,159,196)(H,160,204)(H,161,202)(H,162,205)(H,163,209)(H,164,210)(H,165,199)(H,166,211)(H,167,212)(H,168,200)(H,169,206)(H,170,197)(H,171,203)(H,172,207)(H,189,190)(H,191,192)(H,193,194)(H4,144,145,147)/t73-,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,118?/m1/s1 |

InChI-Schlüssel |

IROLANHAOWNLMV-IYNMQEQCSA-N |

Isomerische SMILES |

C[C@H](C(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N6CCC[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCCCN)CC7=CNC8=CC=CC=C87)CC9=CNC1=CC=CC=C19)CC1=CC=C(C=C1)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CC(C)C)CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)C)O |

Kanonische SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CO)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C)C(=O)NC(C(C)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O)CC1=CC=C(C=C1)O)CCCNC(=N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DX600 is synthesized as a peptide with a specific sequence designed to inhibit ACE2. The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

For industrial production, DX600 can be synthesized using automated peptide synthesizers that allow for high-throughput production. The process involves the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide. The final product is purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

DX600 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Herz-Kreislauf-Forschung: DX600 wird verwendet, um die Rolle von ACE2 bei Herz-Kreislauf-Erkrankungen zu untersuchen und potenzielle therapeutische Mittel für Erkrankungen wie Bluthochdruck und Herzinsuffizienz zu entwickeln.

Radiopharmazeutika: Ein mit Gallium-68 markiertes Derivat von DX600 wird als Radiotracer für die Darstellung der ACE2-Expression in Tumoren und anderen Geweben verwendet.

Wirkmechanismus

DX600 entfaltet seine Wirkungen, indem es an die aktive Stelle von ACE2 bindet und so seine enzymatische Aktivität hemmt. Diese Hemmung verhindert die Umwandlung von Angiotensin II in Angiotensin 1-7, ein Prozess, der für die Regulation des Blutdrucks und des Flüssigkeitshaushalts entscheidend ist. Durch die Blockierung von ACE2 kann DX600 das Renin-Angiotensin-Aldosteron-System (RAAS) modulieren und die Herz-Kreislauf-Funktion beeinflussen.

Wissenschaftliche Forschungsanwendungen

DX600 has a wide range of applications in scientific research:

Cardiovascular Research: DX600 is used to study the role of ACE2 in cardiovascular diseases and to develop potential therapeutic agents for conditions such as hypertension and heart failure.

Radiopharmaceuticals: A gallium-68 labeled derivative of DX600 is used as a radiotracer for imaging ACE2 expression in tumors and other tissues.

Biochemistry: DX600 is used to investigate the biochemical pathways involving ACE2 and its interactions with other proteins and peptides.

Wirkmechanismus

DX600 exerts its effects by binding to the active site of ACE2, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of angiotensin II to angiotensin 1-7, a process that is crucial for regulating blood pressure and fluid balance. By blocking ACE2, DX600 can modulate the renin-angiotensin-aldosterone system (RAAS) and influence cardiovascular function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MLN-4760: Ein weiterer ACE2-Inhibitor, jedoch mit unterschiedlichen Bindungseigenschaften und Potenz.

Cyclische DX600-Derivate: Diese Derivate sind modifizierte Versionen von DX600 mit erhöhter Stabilität und Bindungsaffinität.

Einzigartigkeit von DX600

DX600 ist aufgrund seiner hohen Spezifität für ACE2 und seiner Fähigkeit, ACE2 zu hemmen, ohne die ACE-Aktivität zu beeinflussen, einzigartig. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung der unterschiedlichen Rollen von ACE2 in verschiedenen physiologischen und pathologischen Prozessen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.